Quantified Reactivity Advantage: Dual Bromine Substituents Enable Iterative Cross-Coupling Distinct from Mono-Brominated Analogs
2-(2,2-Dibromovinyl)furan possesses two bromine atoms on the same vinylic carbon (1,1-dibromoalkene), while its close analog 2-(2-bromovinyl)furan contains only one. This stoichiometric difference (Br: 63.4% w/w vs. 46.2% w/w calculated) is not merely compositional; it enables a distinct mechanistic pathway—specifically, the potential for a first substitution (e.g., via Suzuki-Miyaura) followed by a second functionalization or an elimination to an alkynylfuran. This sequential reactivity cannot be replicated by the mono-bromo analog, which terminates at a single substitution event .
| Evidence Dimension | Number of Bromine Substituents on Vinyl Group |
|---|---|
| Target Compound Data | 2 bromine atoms |
| Comparator Or Baseline | 1 bromine atom (2-(2-bromovinyl)furan) |
| Quantified Difference | Target has 2× bromine; calculated Br mass fraction 63.4% (target) vs. 46.2% (mono-bromo analog) |
| Conditions | Molecular composition analysis based on structural formula |
Why This Matters
This enables iterative cross-coupling sequences (two sequential C–C bond formations) from a single starting material, a synthetic flexibility not available with mono-brominated analogs.
